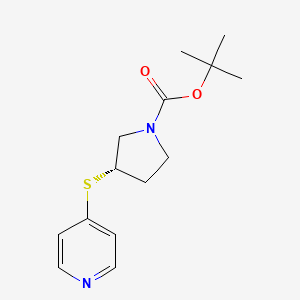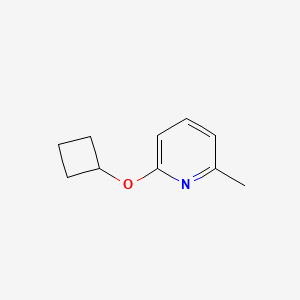
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, difluoromethoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a difluoromethylation reaction using difluoromethylating agents.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents such as methyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylphenyl)methanol
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylbenzylamine)
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridine)
Uniqueness
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is unique due to the presence of both benzyloxy and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H15F2NO3 |
|---|---|
Poids moléculaire |
295.28 g/mol |
Nom IUPAC |
[4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C15H15F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-7,15,19H,8-9H2,1H3 |
Clé InChI |
MGUPOJQZVPRPPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


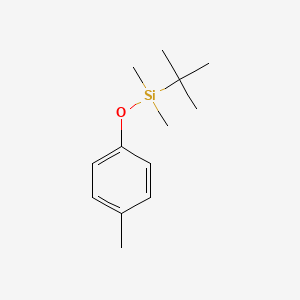
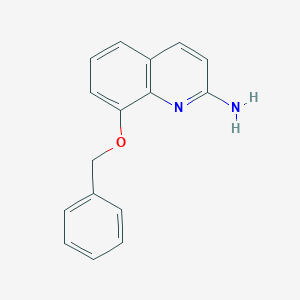
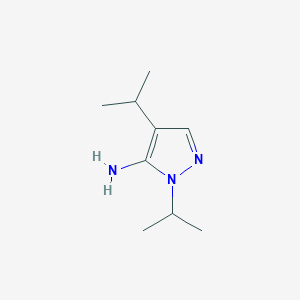
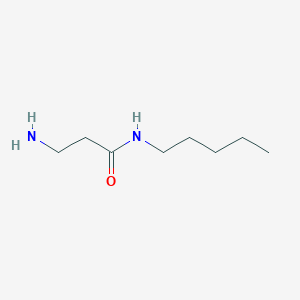
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
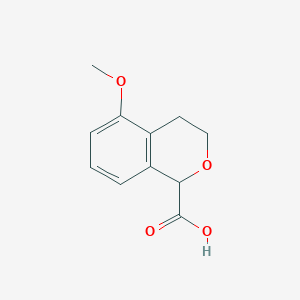
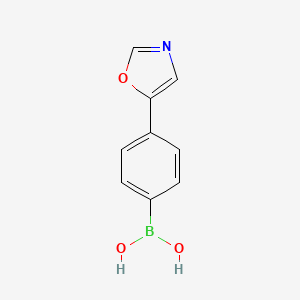


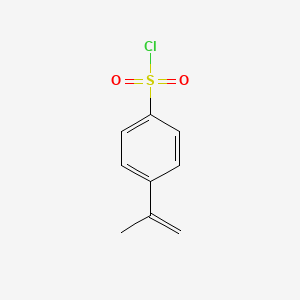
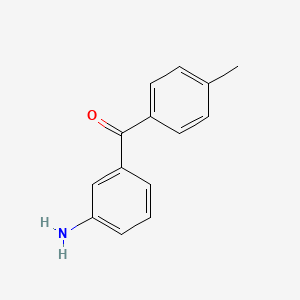
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
